(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered lactams containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered lactam with a nitrogen atom.
N-methylpyrrolidine: A methylated derivative of pyrrolidine.
3-amino-2-pyrrolidinone: A similar compound with an amino group at the 3-position.
Uniqueness
(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
956109-55-0 |
---|---|
Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.